molecular formula C20H17ClN2S B11079515 1-Benzhydryl-3-(4-chlorophenyl)thiourea CAS No. 6046-49-7

1-Benzhydryl-3-(4-chlorophenyl)thiourea

Cat. No.: B11079515
CAS No.: 6046-49-7
M. Wt: 352.9 g/mol
InChI Key: LHQLNQZAZPARAI-UHFFFAOYSA-N
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Description

1-Benzhydryl-3-(4-chlorophenyl)thiourea is a thiourea derivative characterized by a benzhydryl (diphenylmethyl) group attached to one nitrogen atom and a 4-chlorophenyl moiety on the other. Thiourea derivatives are widely studied for their structural diversity and biological activities, including anticancer, antimicrobial, and antidiabetic properties .

Properties

CAS No.

6046-49-7

Molecular Formula

C20H17ClN2S

Molecular Weight

352.9 g/mol

IUPAC Name

1-benzhydryl-3-(4-chlorophenyl)thiourea

InChI

InChI=1S/C20H17ClN2S/c21-17-11-13-18(14-12-17)22-20(24)23-19(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-14,19H,(H2,22,23,24)

InChI Key

LHQLNQZAZPARAI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=S)NC3=CC=C(C=C3)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzhydryl-3-(4-chlorophenyl)thiourea can be synthesized through several methods. One common approach involves the reaction of benzhydryl chloride with 4-chlorophenyl isothiocyanate in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired thiourea compound after purification.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents and conditions. The process may be optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-Benzhydryl-3-(4-chlorophenyl)thiourea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the thiourea moiety into corresponding amines using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom on the phenyl ring is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Nucleophiles such as amines, thiols, or alkoxides

Major Products Formed:

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Substituted thioureas

Scientific Research Applications

1-Benzhydryl-3-(4-chlorophenyl)thiourea has found applications in various scientific fields, including:

Chemistry:

  • Used as a ligand in coordination chemistry to form complexes with transition metals.
  • Employed in organic synthesis as an intermediate for the preparation of other compounds.

Biology:

  • Investigated for its potential biological activities, including antimicrobial and antiviral properties.

Medicine:

  • Explored for its potential use in drug development, particularly in designing molecules with therapeutic properties.

Industry:

  • Utilized in the development of materials with specific properties, such as corrosion inhibitors and ion sensors.

Mechanism of Action

The mechanism of action of 1-benzhydryl-3-(4-chlorophenyl)thiourea involves its interaction with molecular targets through its thiourea moiety. The compound can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. Its unique structure allows it to interact with enzymes and receptors, potentially modulating their activity.

Comparison with Similar Compounds

Table 1: Structural Features of Selected Thiourea Derivatives

Compound Name Substituents (R1/R2) Dihedral Angle (°) C=S Bond Length (Å) Reference ID
1-Benzoyl-3-(4-hydroxyphenyl)thiourea Benzoyl / 4-hydroxyphenyl 36.77 1.68
N-(2,2-Diphenylacetyl)-N-(4-Cl-phenyl) Diphenylacetyl / 4-Cl-phenyl Not reported 1.67
1-(4-Cl-phenyl)-3-(2,4-diCl-benzoyl) 2,4-Dichlorobenzoyl / 4-Cl-phenyl 42.3 1.66
1-tert-Butyl-3-(4-Cl-phenyl)thiourea tert-Butyl / 4-Cl-phenyl Not reported Not reported
  • Conformational Flexibility : The dihedral angle between aromatic groups in 1-benzoyl derivatives (36.77°) is smaller than in dichlorobenzoyl analogs (42.3°) , suggesting bulkier substituents increase torsional strain. The benzhydryl group in the target compound may further amplify this effect due to its larger steric profile.
  • Bond Lengths : The C=S bond length (~1.66–1.68 Å) remains consistent across derivatives, indicating minimal electronic perturbation from substituents .

Key Differences :

  • The benzhydryl group requires specialized amines (e.g., benzhydrylamine), which are less commonly used than benzoyl or alkylamines .
  • Halogenated derivatives (e.g., 4-Cl-phenyl) often employ halogen-substituted anilines or isothiocyanates as starting materials .

Biological Activity

1-Benzhydryl-3-(4-chlorophenyl)thiourea is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into its biological properties, synthesis, mechanisms of action, and relevant case studies.

This compound is characterized by its unique molecular structure, which contributes to its biological activity. The compound's molecular formula is C15H14ClN2SC_{15}H_{14}ClN_{2}S, with a molecular weight of approximately 288.80 g/mol.

PropertyValue
Molecular FormulaC15H14ClN2S
Molecular Weight288.80 g/mol
IUPAC NameThis compound

Synthesis

The synthesis of this compound typically involves the reaction of benzhydryl isothiocyanate with 4-chloroaniline under controlled conditions. The reaction can be summarized as follows:

  • Reactants : Benzhydryl isothiocyanate and 4-chloroaniline.
  • Conditions : The reaction is usually conducted in a solvent like dimethylformamide (DMF) at elevated temperatures.
  • Purification : The product is purified through recrystallization or chromatography.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against various Gram-positive and Gram-negative bacteria, as well as fungi.

  • Minimum Inhibitory Concentration (MIC) values were determined using a microdilution method, indicating significant activity against pathogens such as Staphylococcus aureus and Escherichia coli.
MicroorganismMIC (µg/ml)
Staphylococcus aureus62.5
Escherichia coli125
Candida albicans125

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies have shown that it can induce apoptosis in cancer cell lines, potentially through the inhibition of specific signaling pathways involved in cell proliferation.

  • Cell Lines Tested : Various cancer cell lines including breast cancer (MCF-7) and lung cancer (A549).
  • Mechanism of Action : It may inhibit cell cycle progression and promote apoptotic pathways, leading to reduced viability of cancer cells.

Case Studies

  • Antimicrobial Studies : A study published in the Journal of Chemical and Pharmaceutical Research evaluated the antimicrobial efficacy of thiourea derivatives, including this compound, demonstrating its potential as a lead compound for developing new antimicrobial agents .
  • Anticancer Evaluation : In another research article, the compound was tested against several cancer cell lines, revealing significant cytotoxic effects and suggesting further exploration for therapeutic applications .

The biological activity of this compound can be attributed to its interaction with various molecular targets:

  • Antimicrobial Mechanism : It may disrupt bacterial cell membranes or inhibit essential enzymes involved in metabolic pathways.
  • Anticancer Mechanism : The compound could modulate apoptotic pathways by activating caspases or inhibiting anti-apoptotic proteins.

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